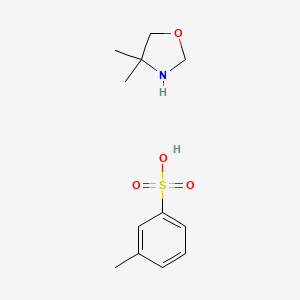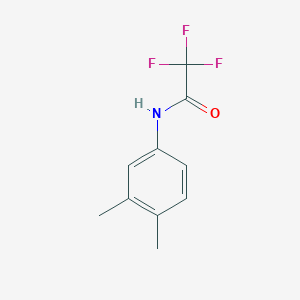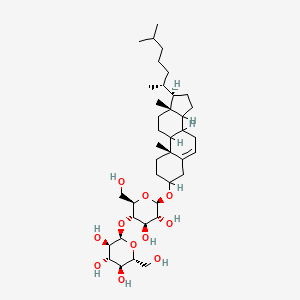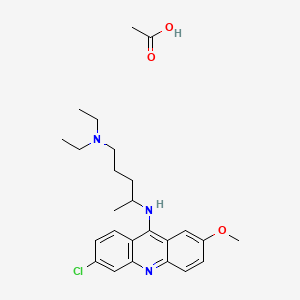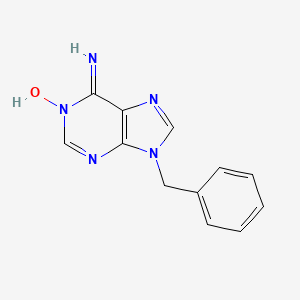
9-Benzyladenine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyladenine 1-oxide is a derivative of adenine, a purine base found in DNA and RNA. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a benzyl group attached to the nitrogen atom at the 9th position of the adenine ring, with an additional oxygen atom bonded to the nitrogen atom at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyladenine 1-oxide typically involves the oxidation of 9-benzyladenine. One common method is the use of hydrogen peroxide as an oxidizing agent. The reaction is carried out in an aqueous medium, often with the addition of a catalyst such as acetic acid to facilitate the oxidation process . The reaction conditions usually involve maintaining the temperature at around 50-60°C for several hours to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of solid-phase extraction techniques can also be employed to purify the final product, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
9-Benzyladenine 1-oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction is the formation of the 1-oxide from 9-benzyladenine.
Reduction: Although less common, reduction reactions can convert the 1-oxide back to the parent compound.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used to replace the benzyl group.
Major Products
Oxidation: this compound.
Reduction: 9-Benzyladenine.
Substitution: Derivatives of adenine with different substituents at the 9th position.
Scientific Research Applications
9-Benzyladenine 1-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the oxidation of nitrogen-containing heterocycles.
Biology: Investigated for its potential role in modulating biological processes, such as cell growth and differentiation.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 9-Benzyladenine 1-oxide involves its interaction with various molecular targets. The compound can undergo metabolic transformations, including N-oxidation and N-debenzylation, which may influence its biological activity . The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9-Methyladenine: Another derivative of adenine with a methyl group at the 9th position.
9-Benzhydryladenine: Contains a benzhydryl group at the 9th position.
9-Trityladenine: Features a trityl group at the 9th position.
Uniqueness
9-Benzyladenine 1-oxide is unique due to its specific oxidation state and the presence of the benzyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
4261-16-9 |
|---|---|
Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
9-benzyl-1-hydroxypurin-6-imine |
InChI |
InChI=1S/C12H11N5O/c13-11-10-12(15-8-17(11)18)16(7-14-10)6-9-4-2-1-3-5-9/h1-5,7-8,13,18H,6H2 |
InChI Key |
IAOHZMDQRNLARI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN(C3=N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


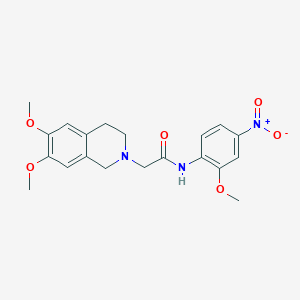

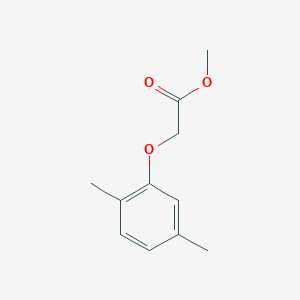
![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
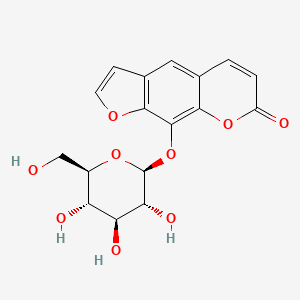
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)
